3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone
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Description
3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is an organic compound with the molecular formula C17H15ClFNO and a molecular weight of 303.8 g/mol . It has demonstrated promising significance in scientific research and industrial applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Azetidinomethyl-3-chloro-5-fluorobenzophenone are not explicitly mentioned in the search results. The molecular weight is known to be 303.8 g/mol .Scientific Research Applications
Antimicrobial Activity
3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone and its derivatives have been extensively studied for their antimicrobial properties. Notably, compounds synthesized from this chemical show excellent to good antibacterial activity compared to reference drugs. For instance, Mistry, Desai, and Desai (2016) synthesized various derivatives, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, and evaluated their antimicrobial activity, finding significant efficacy against various bacteria (Mistry, B., Desai, K. R., & Desai, N. J., 2016). Similarly, Shailesh, Pankaj, and Patel (2012) reported the synthesis of 3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one, which showed promising antimicrobial properties (Shailesh, H. S., Pankaj, S., & Patel, A., 2012).
Pharmacological Evaluation
This compound has also been a focus in the field of pharmacology. Gurupadayya et al. (2008) synthesized various azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, including derivatives of 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, and evaluated them for diverse pharmacological activities like anti-inflammatory and analgesic effects (Gurupadayya, B., Gopal, M., Padmashali, B., & Manohara, Y., 2008).
Fluorophore Development
In the development of fluorophores, Liu et al. (2016) demonstrated that replacing conventional dialkylamino substituents with a three-membered aziridine ring in naphthalimide, which is structurally similar to 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, leads to significantly enhanced brightness and photostability. This indicates potential applications of azetidinyl compounds in advanced fluorescence imaging (Liu, X., Qiao, Q., Tian, W., Liu, W., Chen, J., Lang, M., & Xu, Z., 2016).
Chemical Reactivity Studies
Satheeshkumar et al. (2017) conducted a study on 7-Chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, a compound similar in structure to 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, to understand its chemical reactivity. Their research provides insights into the reactivity and properties of fluorinated benzophenones, which could be extrapolated to understand the chemical behavior of 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone (Satheeshkumar, R., Sayın, K., Kaminsky, W., & JayarampillaiRajendra Prasad, K., 2017).
Synthesis of Other Derivatives
Research by Patel et al. (2005) illustrates the synthesis of azetidinones and oxadiazoles bearing benzo[b]thiophene nucleus, showing the versatility of azetidinone structures in synthesizing a wide range of biologically active compounds, which is relevant to the applications of 3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone (Patel, V. M., & Desai, K. R., 2005).
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJWCJLFPWSNSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643272 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-3-chloro-5-fluorobenzophenone | |
CAS RN |
898772-01-5 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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